Indium compounds alloyed with antimony (InSb) have garnered significant attention due to their unique physical and chemical properties, which make them suitable for a variety of applications. The concerted efforts to synthesize and understand these materials have led to advancements in electrodeposition techniques, optoelectronics, and materials science. This comprehensive analysis will delve into the mechanism of action and applications of InSb in various fields, drawing from the latest research findings.
In the field of optoelectronics, antimony has been utilized as a surfactant to enhance the quality of GaInNAs/GaAs quantum wells, which are integral to long-wavelength optoelectronic devices. The addition of antimony to these materials has been shown to improve optical quality and widen the growth window for high indium concentration samples, which is essential for the development of solar cell and laser devices4.
Indium-antimony bimetallic halide single crystals have been reported to exhibit single-source white-light emission, which is a promising feature for light-emitting materials. The high photoluminescence quantum yield and tunable emission make these materials suitable for high-efficiency white-light emission applications. Furthermore, their afterglow behavior and excitation-dependent emission properties position them as high-performance materials for anti-counterfeiting and information storage2.
The study of the adsorption and electronic structure of antimony layers on indium phosphide surfaces has provided insights into the formation of ordered structures and interface states. These findings are relevant for the understanding of Schottky barriers and could have implications for the design of electronic devices5. Moreover, the compressibility of the liquid indium-antimony system has been investigated, revealing the influence of composition and temperature on the physical properties of the liquid alloy. This research contributes to the broader understanding of bonding mechanisms in liquid metal alloys6.
Antimony; Indium(3+) is a compound that combines antimony in its trivalent oxidation state with indium, also in a +3 oxidation state. Antimony is classified as a metalloid, while indium is a post-transition metal. This compound has garnered attention in materials science, particularly in the development of semiconductor materials and optoelectronic devices due to its unique electronic properties.
The synthesis of Antimony; Indium(3+) can be achieved through various methods, including hydrothermal synthesis and solid-state reactions. One notable method involves the alloying of indium oxide with antimony oxide in a hydrothermal environment. This process allows for the formation of high-purity crystals, such as BAPPIn₂–₂xSb₂xCl₁₀, where antimony can replace indium in a controlled manner. The parameters for this synthesis typically include temperature control (around 200-250 °C), pressure settings (up to 1000 psi), and specific ratios of precursors to achieve desired stoichiometry .
The molecular structure of Antimony; Indium(3+) exhibits a complex arrangement influenced by the hybridization of the metal centers. In the case of the compound BAPPIn₂Cl₁₀, the crystal structure is characterized by zero-dimensional metal halide frameworks where indium and antimony occupy distinct lattice positions. The coordination geometry around indium is often octahedral, while antimony may exhibit distorted geometries depending on its local environment . The electronic structure analysis shows that the conduction band minimum primarily arises from indium 5s and chlorine 3p orbitals, while the valence band maximum is influenced by antimony 5s orbitals .
Antimony; Indium(3+) participates in various chemical reactions, particularly in photophysical processes. For instance, when exposed to light, these compounds can exhibit photoluminescence due to electron-hole pair generation. The reactions can also involve doping processes where antimony enhances the electronic properties of indium-based materials. These reactions are essential for applications in light-emitting devices and photodetectors, where the efficiency of charge carrier dynamics is critical .
The mechanism of action for Antimony; Indium(3+) compounds primarily revolves around their role as semiconductors in optoelectronic applications. When excited by photons, electrons transition from the valence band to the conduction band, creating electron-hole pairs. The presence of antimony modifies the band structure, allowing for improved charge transport properties and stability under operational conditions. This mechanism is vital for applications such as light-emitting diodes and solar cells, where efficient light absorption and emission are required .
Antimony; Indium(3+) compounds exhibit several notable physical and chemical properties:
Antimony; Indium(3+) has diverse applications across several fields:
The indium-antimony (In-Sb) system exhibits well-defined intermetallic behavior dominated by the 1:1 stoichiometric compound indium antimonide (InSb). This compound crystallizes in the zinc-blende structure (space group: F-43m), characterized by a tetrahedral coordination geometry where each indium atom is bonded to four antimony atoms and vice versa. The cubic unit cell has a lattice parameter of 6.48 Å at ambient conditions, with In atoms positioned at (0,0,0) and Sb atoms at (0.25,0.25,0.25) within the unit cell [5] [8]. This arrangement results in a highly symmetric structure optimized for electronic properties.
The phase diagram of the In-Sb system (Figure 1) reveals congruent melting at 525°C (797 K), where the liquid phase transforms directly into stoichiometric InSb without intermediate phase formation [4] [5]. This characteristic indicates exceptional thermal stability at the equiatomic composition. Below this temperature, the phase diagram features:
The solidus-liquidus boundary exhibits steep slopes adjacent to the InSb phase field, reflecting the compound's high stability and limited off-stoichiometry tolerance. Metastable phases, such as a simple cubic structure, have been observed under nonequilibrium conditions like rapid quenching, but these lack thermodynamic stability [4].
Table 1: Crystallographic Parameters of Indium Antimonide
Property | Value | Conditions | |
---|---|---|---|
Crystal Structure | Zinc-blende | Ambient | |
Space Group | F-43m | ||
Lattice Constant (Å) | 6.48 | 300 K | |
Atomic Position (In) | (0,0,0) | ||
Atomic Position (Sb) | (¼,¼,¼) | ||
Density (g/cm³) | 5.775 | 300 K | |
Thermal Expansion Coefficient (K⁻¹) | 5.0 × 10⁻⁶ | 300 K | [5] [8] |
The ionic radius plays a critical role in the substitution chemistry within In-Sb compounds. Indium³⁺ exhibits an ionic radius of 0.94 Å (coordination number VI), while Antimony³⁺ has a radius of 0.90 Å under the same coordination. This minimal difference (<5% mismatch) enables limited isovalent substitution within the lattice while maintaining structural integrity. However, the incorporation of Antimony⁵⁺ (ionic radius: 0.74 Å, coordination VI) introduces significant perturbations due to its smaller size and higher charge [7].
Substitution dynamics are governed by three primary mechanisms:
Table 2: Ionic Radii and Substitution Effects in In-Sb Compounds
Ion | Oxidation State | Ionic Radius (Å) | Substitution Mechanism | Impact on Lattice |
---|---|---|---|---|
In³⁺ | +3 | 0.94 | Isovalent (host) | None |
Sb³⁺ | +3 | 0.90 | Isovalent substitution | <0.5% lattice contraction |
Sb⁵⁺ | +5 | 0.74 | Aliovalent substitution | Local distortion; defect formation |
Substitutional limits are temperature-dependent, with increased solubility at higher temperatures. |
Quantum confinement significantly alters substitution behavior in nanostructures. In InSb quantum dots, reduced dimensionality enhances the incorporation of aliovalent species due to relaxed strain constraints, enabling tailored band engineering for optoelectronic applications [2].
Indium antimonide possesses a direct band gap located at the Γ-point in the Brillouin zone. The ambient-temperature band gap measures 0.17 eV, making it one of the narrowest band gaps among III-V semiconductors. This value increases to 0.23 eV at cryogenic temperatures (80 K), demonstrating strong temperature dependence described by the Varshni equation [2] [5] [8]. Key electronic characteristics include:
The band structure yields exceptional transport properties:
Optical properties are dominated by direct transitions across the fundamental gap:
Table 3: Optical Properties of Indium Antimonide
Property | Value (300 K) | Wavelength/Energy | Measurement Method | |
---|---|---|---|---|
Band Gap (eV) | 0.17 | Direct | Spectroscopic Ellipsometry | |
Absorption Onset (μm) | 7.3 | FTIR | ||
Refractive Index | 4.0 | 10 μm | Prism Coupling | |
Static Dielectric Constant | 16.8 | Capacitance-Voltage | ||
Electron Mobility (cm²/V·s) | 78,000 | Hall Effect | [2] [8] |
Quantum confinement dramatically modifies these properties in nanostructures. For InSb quantum dots (QDs) with radii below 6 nm:
Indium antimonide exhibits complex phase behavior under extreme conditions. At ambient pressure, solid InSb remains stable up to its melting point at 525°C, where it decomposes congruently. Above 500°C, significant vapor pressure develops, liberating antimony and antimony oxide vapors [5]. The compound follows Arrhenius-type decomposition kinetics, with activation energies exceeding 1.5 eV.
High-pressure phase transitions occur through distinct polymorphic transformations:
Each transition involves significant bond restructuring:
Table 4: Pressure-Induced Phase Transitions in Indium Antimonide
Phase | Structure Type | Transition Pressure (GPa) | Coordination Number | Electrical Properties | |
---|---|---|---|---|---|
α-InSb | Zinc-blende | Ambient | 4 | Semiconductor | |
β-InSb | Tetragonal (β-Sn) | 2.3 | 6 | Metallic | |
γ-InSb | Orthorhombic | 9.0 | 7 | Metallic | |
δ-InSb | Hexagonal (NiAs) | 15.0 | 8 | Metallic | [4] |
Temperature effects at elevated pressure include:
Thermodynamic stability parameters at ambient conditions:
These properties establish InSb as a prototype system for studying semiconductor-to-metal transitions and reconstructive phase transformations under extreme conditions, with implications for high-pressure electronics and planetary science.
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